

Cedeodarin: A Comparative Proteomics Analysis Against Paclitaxel in Non-Small Cell Lung Cancer

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Compound of Interest

Compound Name: Cedeodarin

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This guide provides a comparative proteomics analysis of the novel anti-cancer agent, **Cedeodarin**, against the established chemotherapeutic drug, Paclitaxel. The objective is to elucidate the mechanism of action of **Cedeodarin** and evaluate its protein-level effects in comparison to a standard-of-care treatment in a non-small cell lung cancer (NSCLC) model. This analysis is based on a hypothetical study employing quantitative proteomics to identify differentially expressed proteins and perturbed signaling pathways.

Comparative Analysis of Protein Expression

Quantitative proteomics was performed on A549 lung adenocarcinoma cells treated with **Cedeodarin** (50 nM), Paclitaxel (50 nM), or a vehicle control for 24 hours. The following tables summarize the key differentially expressed proteins identified through Tandem Mass Tag (TMT) labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Top 10 Upregulated Proteins in A549 Cells Treated with **Cedeodarin** vs. Paclitaxel

Protein	Gene	Cedeodarin Fold Change (log2)	Paclitaxel Fold Change (log2)	Function
Programmed cell death 4	PDCD4	2.58	-1.2	Tumor suppressor, inhibits translation[1][2]
Bcl-2-associated X protein	BAX	2.31	1.8	Pro-apoptotic
Cytochrome c	CYCS	2.15	1.5	Apoptosis, electron transport
Caspase-9	CASP9	2.05	1.6	Apoptosis initiation
p53	TP53	1.98	1.1	Tumor suppressor, cell cycle arrest, apoptosis
GDF15	GDF15	1.85	0.9	Stress response, apoptosis
Annexin A1	ANXA1	1.76	1.2	Anti-inflammatory, apoptosis
S100A9	S100A9	1.69	0.8	Inflammation, cell proliferation
Caspase-3	CASP3	1.62	1.4	Apoptosis execution
Bax-interacting factor 1	BIF1	1.55	0.7	Apoptosis, autophagy

Table 2: Top 10 Downregulated Proteins in A549 Cells Treated with **Cedeodarin** vs. Paclitaxel

Protein	Gene	Cedeodarin Fold Change (log2)	Paclitaxel Fold Change (log2)	Function
Proliferating cell nuclear antigen	PCNA	-2.81	-1.5	DNA replication and repair
Cyclin-dependent kinase 1	CDK1	-2.65	-1.8	Cell cycle progression (G2/M)
B-cell lymphoma 2	BCL2	-2.43	-1.9	Anti-apoptotic
Survivin	BIRC5	-2.29	-1.7	Inhibition of apoptosis, cell division
Heat shock protein 90	HSP90AA1	-2.18	-1.4	Protein folding, stability
Tubulin beta-3 chain	TUBB3	-2.07	-2.5	Microtubule dynamics, implicated in Paclitaxel resistance[3]
Vimentin	VIM	-1.95	-1.1	Intermediate filament, epithelial-mesenchymal transition
Snail	SNAI1	-1.88	-0.9	Transcription factor, epithelial-mesenchymal transition
Matrix metalloproteinase-9	MMP9	-1.76	-1.0	Extracellular matrix

				degradation, metastasis
Epidermal growth factor receptor	EGFR	-1.64	-0.8	Cell proliferation, survival

Experimental Protocols

Cell Culture and Treatment

A549 human lung adenocarcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells were seeded at a density of 2×10^6 cells per 100 mm dish and allowed to attach overnight. Subsequently, the cells were treated with 50 nM **Cedeodarin**, 50 nM Paclitaxel, or a vehicle control (0.1% DMSO) for 24 hours.

Protein Extraction and Digestion

Following treatment, cells were washed three times with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets were lysed in a buffer containing 8 M urea, 1% SDS, and a protease inhibitor cocktail. The protein concentration of the lysates was determined using a BCA assay. For each sample, 100 µg of protein was reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested overnight with trypsin at 37°C.[4]

TMT Labeling and High-pH Reversed-Phase Fractionation

The digested peptide samples were labeled with the TMT 10-plex isobaric label reagent set according to the manufacturer's protocol.[5] The labeled peptides were then combined and fractionated using high-pH reversed-phase chromatography to reduce sample complexity.

LC-MS/MS Analysis

The fractionated peptide samples were analyzed on a Q Exactive Orbitrap mass spectrometer coupled with a Dionex UltiMate 3000 LC system. Peptides were separated on a C18 column with a linear gradient of acetonitrile. The mass spectrometer was operated in a data-dependent acquisition mode.

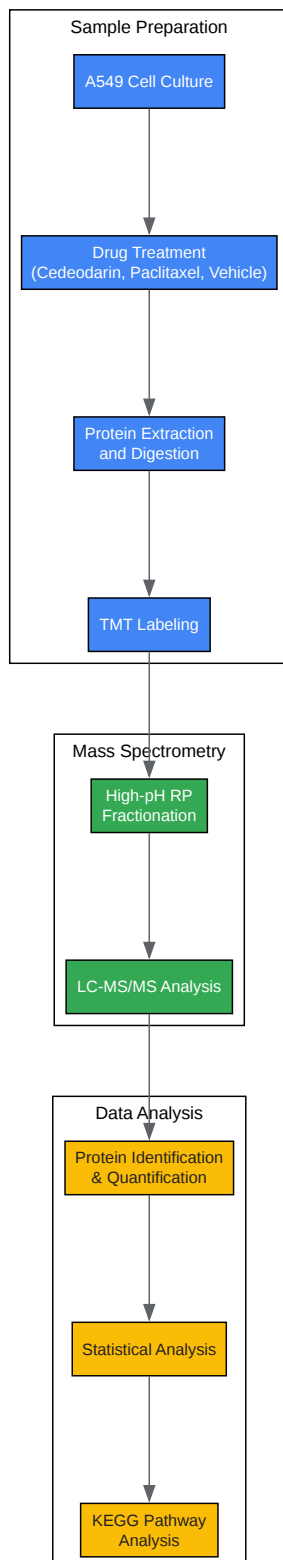
Data Analysis and Bioinformatics

The raw mass spectrometry data was processed using Proteome Discoverer software. Peptide identification was performed by searching the data against the human UniProt database. The TMT reporter ion intensities were used for protein quantification. Differentially expressed proteins were defined as those with a fold change of >1.5 or <-1.5 and a p-value <0.05 . Functional annotation and pathway analysis of the differentially expressed proteins were performed using the KEGG (Kyoto Encyclopedia of Genes and Genomes) database.

Visualizations

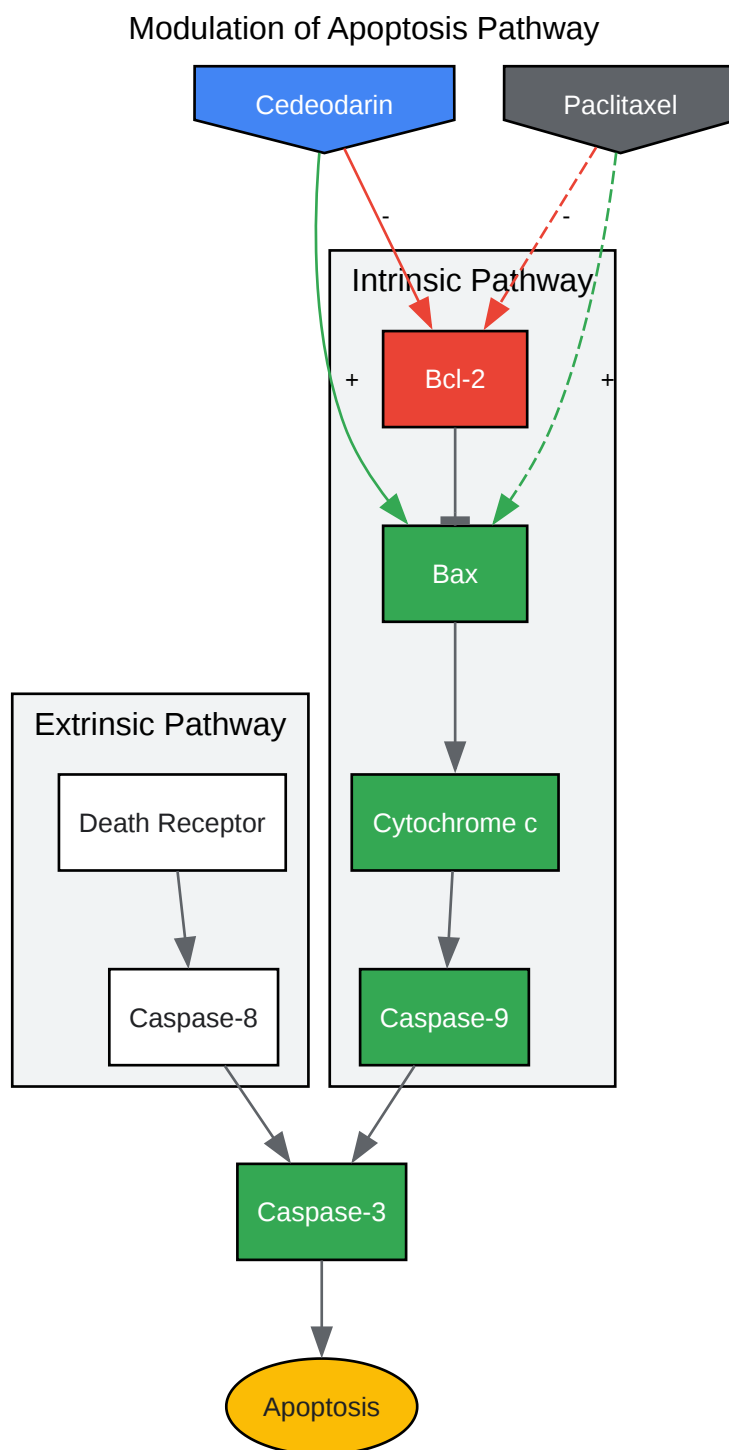
Experimental Workflow

Comparative Proteomics Experimental Workflow

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Caption: Experimental workflow for comparative proteomics analysis.

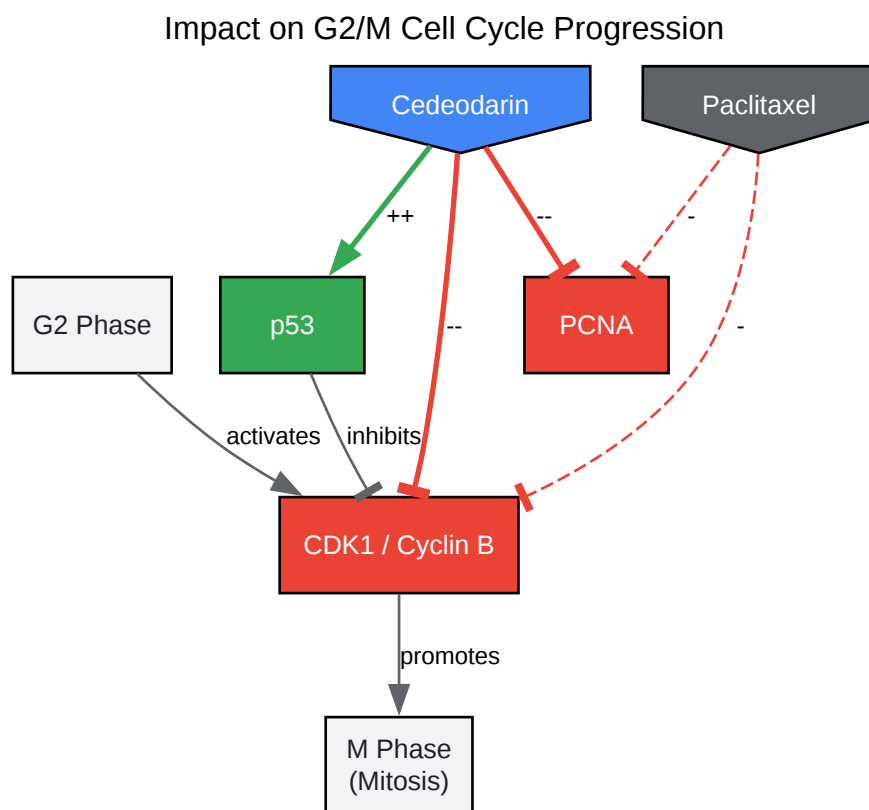
Apoptosis Signaling Pathway



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Caption: **Cedeodarin** strongly induces the intrinsic apoptosis pathway.

Cell Cycle Regulation Pathway



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Caption: **Cedeodarin** induces G2/M arrest by downregulating CDK1 and PCNA.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteomic Profiling of Paclitaxel Treated Cells Identifies a Novel Mechanism of Drug Resistance Mediated by PDCD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry-based proteomic analysis to characterize cisplatin induced early signaling events in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]
- 5. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
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